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Compound of Interest

Compound Name: 3-Acetylthianaphthene

Cat. No.: B074777 Get Quote

In the landscape of modern drug discovery and materials science, the benzo[b]thiophene

moiety stands out as a privileged heterocyclic scaffold. Its inherent physicochemical properties

and synthetic tractability have made it a cornerstone in the development of a wide array of

functional molecules. Among its many derivatives, 3-Acetylthianaphthene, also known as 1-

(benzo[b]thiophen-3-yl)ethanone, serves as a critical building block and a pharmacophore in its

own right. This guide provides an in-depth technical overview of 3-Acetylthianaphthene, from

its fundamental properties and synthesis to its applications in medicinal chemistry, designed for

researchers, scientists, and professionals in drug development.

Core Identification and Physicochemical Properties
3-Acetylthianaphthene is registered under CAS Number 1128-05-8. Its structure features a

bicyclic system where a benzene ring is fused to a thiophene ring, with an acetyl group at the

3-position of the thiophene ring. This arrangement imparts a unique electronic and steric

profile, influencing its reactivity and biological interactions.
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Property Value Source(s)

CAS Number 1128-05-8 [1][2]

Molecular Formula C₁₀H₈OS [1][2]

Molecular Weight 176.24 g/mol [1]

Appearance Light yellow solid [3]

Melting Point 61-65 °C [3]

Boiling Point 165-170 °C (at 13 mmHg) [3]

Synthesis of 3-Acetylthianaphthene: The Friedel-
Crafts Acylation Approach
The most common and efficient method for the synthesis of 3-Acetylthianaphthene is the

Friedel-Crafts acylation of benzo[b]thiophene (thianaphthene). This electrophilic aromatic

substitution reaction involves the introduction of an acyl group onto the electron-rich

benzo[b]thiophene ring. The reaction typically proceeds with high regioselectivity, favoring

substitution at the 3-position.

The causality behind this regioselectivity lies in the electronic nature of the bicyclic system. The

sulfur atom in the thiophene ring is an ortho-, para- director, and the fusion with the benzene

ring influences the electron density distribution, making the 3-position the most nucleophilic and

thus the most susceptible to electrophilic attack.

Experimental Protocol: Friedel-Crafts Acylation of
Benzo[b]thiophene
This protocol is a self-validating system, where the successful formation of the product can be

monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by

spectroscopic methods (NMR, IR, MS).

Materials:

Benzo[b]thiophene
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Acetyl chloride (or acetic anhydride)

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst (e.g., stannic chloride)

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

Concentrated hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice

Procedure:

In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, suspend

anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert

atmosphere (e.g., nitrogen or argon).

Cool the suspension in an ice bath to 0 °C.

Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous

dichloromethane, to the stirred suspension. The formation of the acylium ion electrophile will

occur.

To this mixture, add a solution of benzo[b]thiophene (1.0 equivalent) in anhydrous

dichloromethane dropwise, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time (typically 1-3 hours), monitoring the progress by TLC.

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the

aluminum chloride complex.

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the

aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.

Purify the crude 3-Acetylthianaphthene by recrystallization (e.g., from ethanol or hexane)

or column chromatography on silica gel to yield a light yellow solid.

Reagent Preparation
Reaction Workup & Purification Final Product

Benzo[b]thiophene
Acetyl Chloride
Anhydrous AlCl₃
Anhydrous DCM

1. Suspend AlCl₃ in DCM at 0°C 2. Add Acetyl Chloride 3. Add Benzo[b]thiophene 4. Stir at Room Temp 5. Quench with HCl/Ice 6. Extraction 7. Wash 8. Dry & Evaporate 3-Acetylthianaphthene

Click to download full resolution via product page

Workflow for the synthesis of 3-Acetylthianaphthene.

Applications in Drug Discovery and Medicinal
Chemistry
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with numerous

derivatives being investigated for a wide range of therapeutic applications.[4][5] 3-
Acetylthianaphthene serves as a versatile starting material for the synthesis of more complex

molecules with diverse biological activities. The acetyl group provides a reactive handle for

further chemical modifications, such as the formation of chalcones, oximes, and other

heterocyclic systems.

Benzo[b]thiophene derivatives have demonstrated a broad spectrum of pharmacological

activities, including:

Anticancer: Certain benzo[b]thiophene derivatives have shown potent anticancer activity. For

instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been
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synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling

pathway, which is implicated in tumor growth and metastasis.[6]

Anti-inflammatory: The benzo[b]thiophene nucleus is present in compounds with anti-

inflammatory properties.[7]

Antimicrobial: Various derivatives have exhibited significant antibacterial and antifungal

activities.[7]

Neuroprotective: The scaffold is also a key component in the development of agents for

neurodegenerative diseases. For example, benzo[b]thiophene-chalcones have been

investigated as cholinesterase inhibitors for potential application in Alzheimer's disease.[1]

Signaling Pathway Example: Targeting the RhoA/ROCK
Pathway in Cancer
The Rho family of small GTPases, including RhoA, are critical regulators of the actin

cytoskeleton and are often dysregulated in cancer, promoting cell proliferation, migration, and

invasion. The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is a

key downstream effector of RhoA. Inhibition of this pathway is a promising strategy for cancer

therapy.

A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives demonstrated that

these compounds can inhibit the proliferation and migration of cancer cells by targeting the

RhoA/ROCK pathway. The proposed mechanism involves the suppression of myosin light

chain phosphorylation, a downstream target of ROCK, which leads to the disruption of stress

fiber formation and ultimately inhibits cell motility.[6]
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Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.
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Conclusion
3-Acetylthianaphthene is a molecule of significant interest to the scientific community,

particularly in the fields of organic synthesis and medicinal chemistry. Its straightforward

synthesis via Friedel-Crafts acylation and the versatility of its acetyl group make it an invaluable

building block for the creation of novel compounds with a wide range of potential therapeutic

applications. The continued exploration of the benzo[b]thiophene scaffold, with 3-
Acetylthianaphthene as a key intermediate, promises to yield new and effective drugs for the

treatment of various diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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